molecular formula C9H12BrNO B8173222 3-Bromo-5-propoxyaniline

3-Bromo-5-propoxyaniline

Cat. No.: B8173222
M. Wt: 230.10 g/mol
InChI Key: VSIXMOAUAJRTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-propoxyaniline is a chemical compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the third position and a propoxy group at the fifth position on the aniline ring

Preparation Methods

The synthesis of 3-Bromo-5-propoxyaniline can be achieved through several synthetic routes. One common method involves the bromination of 5-propoxyaniline using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination. Another method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, where 5-propoxyaniline is reacted with a brominated aryl halide in the presence of a palladium catalyst and a base .

Chemical Reactions Analysis

3-Bromo-5-propoxyaniline undergoes various types of chemical reactions, including:

Scientific Research Applications

3-Bromo-5-propoxyaniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-propoxyaniline involves its interaction with specific molecular targets and pathways. The bromine atom and the propoxy group on the aniline ring contribute to its reactivity and binding affinity with various biological molecules. This compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Bromo-5-propoxyaniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-bromo-5-propoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-2-3-12-9-5-7(10)4-8(11)6-9/h4-6H,2-3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIXMOAUAJRTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.